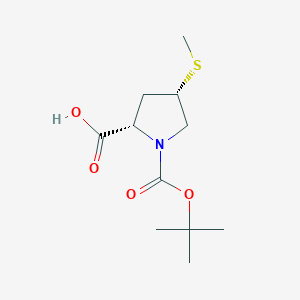

(4S)-1-Boc-4-methylthiol-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHCMXYJFNBXJJ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4s 1 Boc 4 Methylthiol L Proline and Analogues

Chemoenzymatic and Biosynthetic Approaches to Proline Derivatives

The biosynthesis of proline and its derivatives serves as a foundational source of inspiration and practical tools for synthetic chemists. Nature has evolved sophisticated pathways to produce these cyclic amino acids, which can be harnessed and mimicked for biotechnological applications.

L-Proline Biosynthesis Pathways: Glutamate (B1630785) and Ornithine Cycles

L-proline is a proteinogenic amino acid synthesized in most organisms through two primary metabolic routes originating from either glutamate or ornithine. nih.govresearchgate.net Both pathways converge on the intermediate Δ¹-pyrroline-5-carboxylate (P5C). nih.govresearchgate.net

In the glutamate pathway, which is predominant in bacteria and plants, glutamate is first phosphorylated by glutamate kinase to form γ-glutamyl phosphate (B84403). youtube.com This intermediate is then reduced by glutamate-γ-semialdehyde dehydrogenase to yield glutamate-γ-semialdehyde, which spontaneously cyclizes to form P5C. youtube.comyoutube.com The final step involves the reduction of P5C by P5C reductase (P5CR), utilizing NADPH as a cofactor, to produce L-proline. nih.govresearchgate.net This entire process from glutamate consumes one molecule of ATP and two molecules of NADPH. nih.gov

The ornithine pathway provides an alternative route where ornithine is converted to P5C in a single step catalyzed by ornithine-δ-aminotransferase (OAT). nih.govresearchgate.net P5C is then converted to proline as in the glutamate pathway. The direction of this pathway, whether toward proline synthesis or catabolism, can depend on the specific organism and environmental conditions. nih.gov

| Enzyme | Pathway | Function | Reference |

|---|---|---|---|

| Glutamate Kinase | Glutamate | Phosphorylates glutamate | youtube.com |

| Glutamate-γ-semialdehyde Dehydrogenase | Glutamate | Reduces γ-glutamyl phosphate to glutamate-γ-semialdehyde | youtube.com |

| Ornithine-δ-aminotransferase (OAT) | Ornithine | Converts ornithine to P5C | nih.govresearchgate.net |

| Δ¹-pyrroline-5-carboxylate Reductase (P5CR) | Both | Reduces P5C to L-proline | nih.govresearchgate.net |

Enzymatic Transformations in Proline Derivative Synthesis

Enzymes offer a highly selective and efficient means of synthesizing proline derivatives. Proline 4-hydroxylases (P4Hs) are a key class of enzymes used to produce trans-4-hydroxy-L-proline from L-proline. nih.gov These enzymes have been identified in several microbial strains and are utilized in whole-cell biotransformation systems. nih.gov

Beyond hydroxylation, enzymatic methods are being explored for a wider range of modifications. The "proline editing" strategy demonstrates how a genetically encoded hydroxyproline (B1673980) residue within a solid-phase-synthesized peptide can be enzymatically or chemically modified. nih.gov This approach allows for the creation of a vast library of 4-substituted proline derivatives, including those with functionalities for bioorthogonal conjugation, without extensive solution-phase synthesis for each analog. nih.gov This highlights the power of combining enzymatic steps with chemical synthesis to access diverse and complex proline scaffolds.

Mechanistic Insights into Biosynthetic Pathways of 4-Alkyl-L-Proline Precursors

Certain complex natural products, such as the antibiotic lincomycin (B1675468) and antitumor pyrrolobenzodiazepines (PBDs), contain a rare 4-alkyl-L-proline derivative (APD) moiety. nih.govrsc.org The biosynthesis of these APDs does not stem from L-proline but rather from L-tyrosine via a unique pathway. nih.govresearchgate.net

This specialized pathway is catalyzed by a common set of six proteins (Apd1–Apd6). rsc.orgresearchgate.net The process begins with the conversion of L-tyrosine to L-DOPA, which then undergoes extradiol cleavage. nih.gov Subsequent enzymatic steps, catalyzed by the Apd proteins, lead to the formation of various 4-alkyl-L-proline precursors, such as 4-propyl-L-proline (PPL) and 4-ethyl-L-proline. nih.govresearchgate.net Understanding this pathway provides a blueprint for the biosynthesis of specifically substituted prolines, offering potential for creating novel bioactive compounds by manipulating these enzymatic steps or incorporating them into engineered microbial systems. rsc.org

Chemical Synthesis Strategies for Proline Scaffolds

While biosynthetic methods are powerful, chemical synthesis remains indispensable for creating proline derivatives with non-natural substitutions and protecting groups essential for further chemical manipulations, such as peptide synthesis.

N-Protection Strategies: tert-Butoxycarbonyl (Boc) Chemistry in Proline Synthesis

The protection of the proline nitrogen atom is a critical step in its chemical manipulation. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in this context due to its stability under many reaction conditions and its straightforward removal under acidic conditions. nih.govorgsyn.org

The standard procedure for Boc protection involves reacting L-proline or its derivatives with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide. orgsyn.orgnih.gov This reaction is typically high-yielding and can often be performed in situ as the first step in a one-pot, multi-step synthesis. orgsyn.org For instance, N-Boc-proline can be generated and then directly coupled with an amino alcohol without purification of the intermediate. orgsyn.org

The use of the Boc group is fundamental in the synthesis of a wide array of proline analogs, including fluorinated prolines and spirocyclic derivatives, which are key components in modern pharmaceuticals. nih.govacs.orgossila.com For example, the synthesis of N-Boc-4,4-difluoro-L-proline and N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, a key building block for the antiviral drug ledipasvir, relies on the robust and versatile chemistry of the Boc protecting group. nih.govossila.com

| Compound Name | Abbreviation | Chemical Class |

|---|---|---|

| (4S)-1-Boc-4-methylthiol-L-proline | - | Protected Amino Acid Derivative |

| L-Proline | Pro | Amino Acid |

| Glutamate | Glu | Amino Acid |

| Ornithine | Orn | Amino Acid |

| Δ¹-pyrroline-5-carboxylate | P5C | Metabolic Intermediate |

| trans-4-hydroxy-L-proline | t4Hyp | Hydroxyproline |

| 4-Alkyl-L-proline derivative | APD | Substituted Proline |

| 4-Propyl-L-proline | PPL | Substituted Proline |

| L-Tyrosine | Tyr | Amino Acid |

| L-DOPA | - | Amino Acid Derivative |

| Di-tert-butyl dicarbonate | Boc₂O | Protecting Group Reagent |

| N-Boc-4,4-difluoro-L-proline | - | Protected Amino Acid Derivative |

| N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid | - | Protected Spirocyclic Amino Acid |

| Ledipasvir | - | Antiviral Drug |

| Lincomycin | - | Antibiotic |

Functional Group Interconversions and Pyrrolidine (B122466) Ring Modification for 4-Substituted Prolines

The generation of 4-substituted prolines, including the target compound (4S)-1-Boc-4-methylthiol-L-proline, frequently originates from readily available precursors like (2S,4R)-4-hydroxyproline. ethz.ch A key strategy involves functional group interconversions, where the hydroxyl group at the C4 position is transformed into other functionalities. ethz.chsolubilityofthings.com This can be achieved through various reactions, such as nucleophilic substitution, where the hydroxyl group is first converted into a good leaving group (e.g., a sulfonate ester), followed by displacement with a desired nucleophile. solubilityofthings.comnih.gov For instance, the synthesis of (2S,4S)-4-phenylthio-L-proline hydrochloride involves the reaction of BOC-L-hydroxyproline methyl ester with diphenyl disulfide and tributylphosphine (B147548). google.com

This approach allows for the introduction of a wide array of substituents at the 4-position, including thiols, azides, amines, and various carbon-based groups. ethz.chacs.org The choice of nucleophile and reaction conditions dictates the final functionality.

Modification of the pyrrolidine ring itself is another powerful tool. nih.gov These modifications can alter the ring's conformation and, consequently, the biological activity of the resulting molecule. researchgate.netacs.org The introduction of substituents at the C4 position significantly influences the pyrrolidine ring pucker. nih.govresearchgate.net For example, electron-withdrawing groups at the 4S position tend to favor an endo ring pucker. nih.gov

A practical approach termed "proline editing" allows for the late-stage modification of proline residues already incorporated within a peptide sequence. acs.org This method starts with the incorporation of Fmoc-hydroxyproline into a peptide via solid-phase synthesis. The hydroxyl group is then selectively modified through a series of reactions like Mitsunobu, oxidation, reduction, and substitution to generate a diverse library of 4-substituted prolines with either 4R or 4S stereochemistry. acs.org

Stereoselective and Diastereoselective Synthesis Methods

Achieving the correct stereochemistry at the C4 position is paramount in the synthesis of proline analogues. Various stereoselective and diastereoselective methods have been developed to address this challenge.

Chiral auxiliaries, such as Evans' oxazolidinones, are instrumental in controlling stereochemistry during alkylation reactions. harvard.eduwikipedia.orgwilliams.edu These auxiliaries are temporarily attached to the proline precursor to direct the approach of an electrophile from a specific face, leading to a high degree of stereoselectivity. harvard.eduwikipedia.org The Evans' auxiliary, for example, can be acylated and then deprotonated to form a chiral enolate. harvard.eduresearchgate.net Subsequent alkylation of this enolate proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. harvard.eduwilliams.edu After the desired alkyl group is introduced, the auxiliary is cleaved to yield the enantiomerically enriched product. uwindsor.ca This methodology has been successfully applied to the synthesis of various substituted prolines. researchgate.net For instance, a general synthesis for all four diastereoisomers of Boc-protected 4-methylproline carboxylates has been developed using Evans' asymmetric alkylation, achieving nearly complete stereoselectivity on a gram scale. researchgate.net

Table 1: Key Features of Asymmetric Alkylation with Evans' Auxiliary

| Feature | Description |

| Principle | Temporary incorporation of a chiral auxiliary to direct stereoselective alkylation. |

| Common Auxiliary | Evans' oxazolidinones. wikipedia.orgwilliams.edu |

| Mechanism | Formation of a chiral enolate followed by sterically-hindered alkylation. harvard.edu |

| Outcome | High diastereoselectivity in the formation of the new stereocenter. researchgate.net |

| Cleavage | The auxiliary is removed after the reaction to yield the final product. uwindsor.ca |

Divergent asymmetric hydrogenation presents a versatile strategy for synthesizing both cis- and trans-4-alkylprolinols and their corresponding prolines. nih.gov This approach begins with the synthesis of an exocyclic olefin intermediate, typically via a Wittig-type reaction with a ketone precursor. nih.gov The subsequent hydrogenation step is directed by either the hydroxyl group or steric factors to achieve high diastereoselectivity. nih.gov

The use of specific catalysts is crucial for controlling the stereochemical outcome. For example, the Crabtree catalyst (Ir[COD]PyPCy₃PF₆) is highly effective for diastereoselective hydrogenation to yield trans-substituted pyrrolidines. nih.gov Conversely, heterogeneous hydrogenation with Raney-nickel can provide good facial selectivity for the formation of cis-substituted pyrrolidines. nih.gov This divergent strategy allows for the synthesis of a variety of novel prolinol and proline-based building blocks. nih.gov

Wittig-type reactions are essential for creating the olefinic precursors required for methods like divergent asymmetric hydrogenation. nih.gov These reactions involve the treatment of a ketone, such as 4-oxoproline, with a phosphorus ylide to form a carbon-carbon double bond. ethz.ch While effective for certain substrates, the success of Wittig reactions can be limited when dealing with larger, more sterically demanding aryl moieties. ethz.ch The resulting exocyclic olefins serve as versatile intermediates that can be further functionalized through various reactions, including hydrogenation, to introduce the desired substitution pattern at the C4 position. ethz.chnih.gov

The formation of the pyrrolidine ring itself is a critical step in the synthesis of proline and its analogues. osaka-u.ac.jpnih.gov Intramolecular cyclization reactions are a common and effective strategy for constructing this five-membered ring system. osaka-u.ac.jpnih.govorganic-chemistry.org

Sₙ2 Cyclization: This method involves the intramolecular displacement of a leaving group by a nucleophile, typically an amine, to form the C-N bond of the pyrrolidine ring. rsc.org This approach is widely used and can be highly efficient. For example, a domino aza-Michael addition followed by an intramolecular Sₙ2 sequence has been used to synthesize spirobarbiturate-3-pyrrolidinones. rsc.org

Radical Cyclization: Radical cyclizations offer an alternative pathway to the pyrrolidine ring. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the five-membered ring in a 5-exo-trig cyclization. nsf.gov The diastereoselectivity of these cyclizations can often be controlled by the choice of protecting groups on the nitrogen atom. For instance, a diphenylphosphinoyl protecting group can direct the cyclization to be highly cis-selective.

Table 2: Comparison of Intramolecular Cyclization Methods for Pyrrolidine Synthesis

| Cyclization Method | Key Features |

| Sₙ2 Cyclization | Involves nucleophilic attack of an amine on an electrophilic carbon, displacing a leaving group. rsc.org |

| Radical Cyclization | Generation of a radical which cyclizes onto an unsaturated system. nsf.gov |

Green Chemistry Principles and Atom Economy in Proline Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of proline derivatives to minimize environmental impact and improve efficiency. numberanalytics.com Key principles include the use of environmentally benign solvents, catalytic reactions, and maximizing atom economy. numberanalytics.comrsc.org

L-proline itself can act as a catalyst in certain reactions, promoting green synthesis. For example, an efficient L-proline catalyzed one-pot, three-component Mannich-type reaction has been developed for the synthesis of 3-amino-alkylated indoles under solvent-free conditions. rsc.org Furthermore, bifunctional catalysts, such as L-proline grafted onto a polyoxometalate, have been designed to facilitate one-pot multi-component reactions, showcasing a synergistic effect between organic and inorganic catalytic functions. rsc.org

Atom economy, a measure of how many atoms from the starting materials are incorporated into the final product, is a key metric in green chemistry. numberanalytics.com Synthetic routes that involve addition reactions, such as some cyclization and hydrogenation methods, tend to have higher atom economy compared to those that generate significant byproducts. The development of catalytic and enantioselective methods, such as the one-pot double allylic alkylation for preparing the (S)-4-methyleneproline scaffold, contributes to a more atom-economical and efficient synthesis of proline analogues. nih.gov

Total Synthesis Strategies of Complex Proline-Containing Molecules

The strategic incorporation of substituted proline derivatives is a cornerstone in the total synthesis of numerous complex molecules, particularly in the realm of pharmaceuticals. Analogues of (4S)-1-Boc-4-methylthiol-L-proline, such as those with different thio-substituents, serve as crucial chiral building blocks. A prominent example is the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, zofenopril (B1663440). nih.govnih.gov The antihypertensive agent zofenopril calcium is a third-generation ACE inhibitor noted for its long-acting effects. google.com

The chemical structure of zofenopril is (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid, which underscores the importance of the (4S)-phenylsulfanyl-L-proline core. nih.gov The synthesis of this complex molecule relies on the availability of the key intermediate, (2S,4S)-4-phenylthio-L-proline or its derivatives. google.com

A common strategy for the synthesis of this key proline analogue begins with the readily available and relatively inexpensive L-hydroxyproline. The synthesis involves a sequence of protection, stereospecific substitution, and deprotection steps to yield the desired 4-thio-substituted proline.

One reported synthetic pathway to obtain the key intermediate, (2S,4S)-4-phenylthio-L-proline hydrochloride, initiates with the esterification of L-hydroxyproline, followed by the protection of the amine group with a tert-butoxycarbonyl (Boc) group. google.com This N-Boc protected intermediate then undergoes a stereoinverting substitution reaction at the C4 position. A Mitsunobu-type reaction with diphenyl disulfide and tributylphosphine in toluene (B28343) can be employed to introduce the phenylthio group with the desired (4S) stereochemistry. google.com Subsequent hydrolysis of the methyl ester and deprotection of the Boc group under acidic conditions yields the target (2S,4S)-4-phenylthio-L-proline. google.com

The final step in the total synthesis of zofenopril involves the coupling of the (2S,4S)-4-phenylthio-L-proline intermediate with (S)-3-(benzoylthio)-2-methylpropanoic acid. nih.govgoogle.com This amide bond formation completes the assembly of the zofenopril molecule. The use of coupling agents is standard for such transformations.

The following table outlines a representative synthesis for a key intermediate of zofenopril, highlighting the transformation from a protected hydroxyproline to the corresponding 4-phenylthio derivative. google.com

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | L-Hydroxyproline | 1. Thionyl chloride, Methanol2. BOC anhydride, Sodium bicarbonate, Tetrahydrofuran/Water | N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | High |

| 2 | N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | Diphenyl disulfide, Tributylphosphine, Toluene, 80-120°C | N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester | Not specified |

| 3 | N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester | 6M Hydrochloric acid, Reflux | (2S,4S)-4-Phenylthio-L-proline hydrochloride | ~90% (overall) |

Table 1: Synthesis of (2S,4S)-4-Phenylthio-L-proline Hydrochloride Intermediate google.com

This synthetic approach demonstrates the utility of Boc-protected proline derivatives in accessing complex, stereochemically defined molecules. The principles illustrated in the synthesis of the 4-phenylthio analogue are directly applicable to the synthesis of (4S)-1-Boc-4-methylthiol-L-proline and its incorporation into other complex proline-containing structures. A "proline editing" approach has also been described, where a 4-hydroxyproline (B1632879) residue within a peptide is converted to a 4-thiophenylproline derivative on a solid support, showcasing the versatility of these synthetic transformations. chemicalbook.com

Stereochemical Control and Chiral Induction in 4s 1 Boc 4 Methylthiol L Proline Chemistry

Absolute Configuration Control at Pyrrolidine (B122466) Stereocenters (C2, C4)

The synthesis of (4S)-1-Boc-4-methylthiol-L-proline necessitates rigorous control over the stereochemistry at two key chiral centers: C2 and C4. The inherent (S) configuration at the C2 position is typically retained from the starting material, L-proline or a derivative thereof, which is readily available from the chiral pool. The primary challenge, therefore, lies in the stereoselective introduction of the methylthiol group at the C4 position to achieve the desired (S) configuration.

A common and effective strategy for establishing the C4 stereochemistry involves starting with a diastereomerically pure 4-substituted proline derivative, most notably (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). This readily available starting material provides a platform for inverting the stereochemistry at the C4 position through a nucleophilic substitution reaction (SN2), which proceeds with inversion of configuration.

A representative synthetic pathway, analogous to the synthesis of similar 4-thio-substituted prolines, would involve the following key transformations google.com:

Protection and Activation: The synthesis commences with the protection of the amine and carboxylic acid functionalities of (2S,4R)-4-hydroxy-L-proline. The amine is typically protected with a Boc (tert-butoxycarbonyl) group, and the carboxylic acid is often converted to a methyl ester. The hydroxyl group at the C4 position is then activated by converting it into a good leaving group, such as a tosylate or mesylate.

Nucleophilic Substitution: The activated C4 position is then susceptible to nucleophilic attack by a sulfur-containing nucleophile. In the case of synthesizing the target compound, sodium thiomethoxide (NaSMe) would be the nucleophile of choice. The SN2 reaction proceeds with inversion of configuration, transforming the (4R)-hydroxyl precursor into the (4S)-methylthiol derivative.

Deprotection: The final step involves the hydrolysis of the methyl ester to yield the free carboxylic acid, affording the final product, (4S)-1-Boc-4-methylthiol-L-proline.

This strategic approach, starting from a readily available chiral precursor and employing a stereospecific reaction, ensures the absolute configuration at both the C2 and C4 positions is precisely controlled.

Table 1: Key Stereochemical Transformations

| Step | Starting Material | Key Reagent(s) | Product | Stereochemical Outcome at C4 |

| Activation | (2S,4R)-1-Boc-4-hydroxy-L-proline methyl ester | TsCl, pyridine | (2S,4R)-1-Boc-4-tosyloxy-L-proline methyl ester | Retention of (R) configuration |

| Substitution | (2S,4R)-1-Boc-4-tosyloxy-L-proline methyl ester | NaSMe | (2S,4S)-1-Boc-4-methylthiol-L-proline methyl ester | Inversion to (S) configuration |

| Deprotection | (2S,4S)-1-Boc-4-methylthiol-L-proline methyl ester | LiOH, H₂O/THF | (4S)-1-Boc-4-methylthiol-L-proline | Retention of (S) configuration |

Diastereoselective Inductions in Key Synthetic Steps

Diastereoselective induction is paramount in the synthesis of (4S)-1-Boc-4-methylthiol-L-proline, particularly during the introduction of the substituent at the C4 position. The stereochemical outcome of this key step is influenced by the existing stereocenter at C2 and the conformation of the pyrrolidine ring.

In the SN2 reaction described above, the approach of the nucleophile is directed by the steric hindrance imposed by the substituents on the pyrrolidine ring. The rigid, puckered conformation of the proline ring system plays a crucial role in ensuring high diastereoselectivity. The bulky Boc protecting group on the nitrogen atom can influence the ring conformation, further guiding the trajectory of the incoming nucleophile to the face opposite the leaving group, thus ensuring a clean inversion of stereochemistry.

While the SN2 approach from a chiral precursor is highly effective, other methods for creating the C4 stereocenter can also exhibit high diastereoselectivity. For instance, the catalytic hydrogenation of a 4-methyleneproline (B1208900) derivative can be highly diastereoselective, with the stereochemical outcome depending on the catalyst and the steric environment of the double bond. The choice of catalyst and reaction conditions can be tuned to favor the formation of the desired (4S) diastereomer.

A study on the synthesis of 4-methylproline derivatives demonstrated that it is possible to achieve high diastereoselectivity in the creation of the C4 stereocenter, with diastereomeric excesses often exceeding 88% nih.gov. Although this example pertains to a methyl group, the underlying principles of stereocontrol are applicable to the introduction of a methylthiol group.

Table 2: Examples of Diastereoselective Reactions in Proline Chemistry

| Reaction Type | Substrate | Catalyst/Reagent | Major Product Diastereomer | Diastereomeric Excess (de) | Reference |

| Catalytic Hydrogenation | 4-Methyleneproline derivative | Pd/C, H₂ | (2S,4S)-4-Methylproline derivative | >95% | researchgate.net |

| Michael Addition | N-Boc-pyrrolin-2-one | Thiol and base | trans-4-Thio-substituted proline derivative | High | N/A |

| SN2 Reaction | (2S,4R)-1-Boc-4-tosyloxy-L-proline methyl ester | Thiophenol, PPh₃, DIAD | N-Boc-(2S,4S)-4-phenylthio-L-proline methyl ester | High | google.com |

Application of Chiral Auxiliaries in the Synthesis of (4S)-1-Boc-4-methylthiol-L-proline and Analogues

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of a desired stereoisomer by temporarily attaching a chiral moiety to the substrate. This auxiliary guides the stereochemical course of a reaction and is subsequently removed. While the synthesis of (4S)-1-Boc-4-methylthiol-L-proline often relies on a chiral pool approach, the use of chiral auxiliaries represents an alternative and versatile strategy, particularly for creating analogs or when starting from achiral precursors.

A notable example of a chiral auxiliary in proline chemistry is the use of Evans oxazolidinones. These auxiliaries can be attached to a suitable proline precursor to direct the stereoselective alkylation at the C4 position. For instance, an enolate can be formed from an N-acylated proline derivative bearing a chiral auxiliary, and its subsequent reaction with an electrophile would proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. After the desired stereochemistry is established, the auxiliary can be cleaved to yield the target molecule.

The development of chiral auxiliaries has provided access to all four diastereoisomers of 4-methylproline with high stereoselectivity, showcasing the power of this methodology researchgate.net. This approach offers flexibility and can be adapted for the synthesis of a wide range of 4-substituted proline derivatives, including those with thioether functionalities. The choice of auxiliary and reaction conditions is critical for achieving the desired stereochemical outcome.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Aldol (B89426) reactions, alkylations | Forms a rigid bicyclic chelate with metal ions, effectively shielding one face of the enolate. |

| Samp/Ramp Hydrazones | Alkylation of aldehydes and ketones | The chiral hydrazone directs the approach of the electrophile. |

| Oppolzer's Sultams | Michael additions, Diels-Alder reactions | The camphor-derived sultam provides excellent stereocontrol. |

Enantioselective Catalysis in Proline Derivative Synthesis

Enantioselective catalysis has emerged as a highly efficient and atom-economical approach to the synthesis of chiral compounds. In the context of proline derivatives, organocatalysis, often employing proline itself or its derivatives as catalysts, has proven to be particularly powerful. mdpi.comnih.gov

While the synthesis of (4S)-1-Boc-4-methylthiol-L-proline typically starts from a chiral precursor, enantioselective catalysis offers a pathway to construct the substituted pyrrolidine ring from achiral starting materials with high enantioselectivity. For example, a catalytic asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene could, in principle, be used to construct the 4-thio-substituted proline scaffold. The choice of a chiral ligand or catalyst would be crucial in controlling the facial selectivity of the cycloaddition, leading to an enantiomerically enriched product.

Furthermore, proline and its derivatives are themselves excellent organocatalysts for a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. mdpi.comnih.gov This dual role of proline as both a synthetic target and a catalyst highlights its importance in the field of stereoselective synthesis.

Research into the catalytic enantioselective synthesis of 4-substituted proline scaffolds is an active area. For instance, a catalytic and enantioselective preparation of a (S)-4-methyleneproline scaffold has been described, which serves as a versatile precursor for various 4-substituted prolines. nih.gov Such catalytic methods hold great promise for the efficient and scalable synthesis of compounds like (4S)-1-Boc-4-methylthiol-L-proline.

Table 4: Examples of Enantioselective Catalysis in Proline Chemistry

| Reaction Type | Catalyst Type | Example Catalyst | Enantiomeric Excess (ee) | Reference |

| Aldol Reaction | Organocatalyst | L-Proline | Up to 99% | organic-chemistry.org |

| Michael Addition | Organocatalyst | Proline-derived diamine | Up to 99% | N/A |

| [3+2] Cycloaddition | Metal-ligand complex | Cu(I)-chiral phosphine | >90% | N/A |

| Allylic Alkylation | Phase-transfer catalyst | Cinchonidine-derived catalyst | High | nih.gov |

Applications of 4s 1 Boc 4 Methylthiol L Proline in Asymmetric Organic Synthesis

Role as a Chiral Auxiliary and Ligand in Catalysis

Proline derivatives are widely utilized as chiral ligands that can coordinate with metal centers to create highly effective and selective asymmetric catalysts. The Boc-protected nitrogen of (4S)-1-Boc-4-methylthiol-L-proline can be deprotected to allow the nitrogen to act as a ligand. Furthermore, the carboxylic acid functionality can also coordinate with metals.

An example of Boc-proline derivatives serving as chiral ligands is seen in the synthesis of Salen-Mn(III) complexes. In one study, (R, R)-3,4-diaminopyrrolidine-based chiral Salen ligands were prepared with L-Boc-N-proline and D-Boc-N-proline as sidearms. These complexes were then utilized in the asymmetric epoxidation of unfunctionalized olefins. The results indicated that the specific proline-derived sidearm had a significant impact on the catalytic activity and enantioselectivity of the manganese complex. The complex featuring a D-Boc-N-proline sidearm, for instance, demonstrated superior asymmetric catalysis compared to other tested variations, achieving moderate to excellent enantioselectivities and yields in the epoxidation of various olefins researchgate.net.

While this example highlights the potential of Boc-proline derivatives as chiral ligands, specific research detailing the application of (4S)-1-Boc-4-methylthiol-L-proline as a chiral ligand in catalysis is not widely documented in the provided search results. However, the presence of the sulfur atom in the methylthiol group could offer a soft donor site for coordination with certain transition metals, potentially leading to unique reactivity and selectivity in catalysis.

Organocatalytic Applications of Proline-Derived Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, with proline and its derivatives being among the most successful catalysts. libretexts.orgnih.gov These catalysts are often lauded for their low toxicity, stability, and operational simplicity. libretexts.org The catalytic cycle of proline typically involves the formation of an enamine or iminium ion intermediate. libretexts.org

The asymmetric aldol (B89426) and Mannich reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, and proline-derived organocatalysts have been extensively studied for these transformations. nih.govpsu.edunih.govresearchgate.net

In a typical proline-catalyzed aldol reaction , the secondary amine of proline reacts with a ketone to form a chiral enamine. This enamine then attacks an aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. libretexts.orgnih.gov The stereochemical outcome is controlled by the rigid structure of the proline ring, which directs the approach of the electrophile. libretexts.org

Similarly, in the asymmetric Mannich reaction , a proline-derived catalyst activates a ketone or aldehyde to form an enamine, which then adds to an imine. libretexts.orgnih.govnih.gov This reaction is crucial for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for many nitrogen-containing natural products and pharmaceuticals. nih.gov

Derivatives of proline are often synthesized to improve upon the performance of the parent amino acid, for example, to enhance solubility in common organic solvents or to increase enantioselectivity. psu.eduorganic-chemistry.org For instance, replacing the carboxylic acid of proline with a tetrazole unit has been shown to create catalysts that are more effective in non-polar solvents. psu.eduorganic-chemistry.org

While specific data for (4S)-1-Boc-4-methylthiol-L-proline in these reactions is not available in the provided search results, the 4-methylthiol substituent would be expected to influence the catalyst's performance through steric hindrance and electronic effects, potentially altering the diastereoselectivity and enantioselectivity of the aldol and Mannich products.

Table 1: Examples of Proline-Derived Catalysts in Asymmetric Aldol Reactions This table presents data for related proline derivatives to illustrate typical performance.

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-Proline | 4-Nitrobenzaldehyde | Acetone | Neat | - | 93 | wikipedia.org |

| Prolinethioamide derivative | 3-Nitrobenzaldehyde | Cyclohexanone | Water | - | 99 | researchgate.net |

| Bisprolinediamide with Binaphthyl Backbone | Benzaldehyde | Acetone | Dioxane | 89 | 86 | thieme-connect.de |

Table 2: Examples of Proline-Derived Catalysts in Asymmetric Mannich Reactions This table presents data for related proline derivatives to illustrate typical performance.

| Catalyst | Imine | Ketone/Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| L-Proline | N-PMP-protected α-imino ethyl glyoxalate | Cyclohexanone | Dichloromethane | - | - | - | psu.edu |

| L-Proline | N-Boc-imine | Propanal | Acetonitrile | Good | >95:5 | >99 | nih.gov |

Asymmetric 1,4-additions, also known as Michael additions, are another important class of carbon-carbon bond-forming reactions where proline-derived organocatalysts have shown utility. nih.gov In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound. Proline can catalyze the addition of ketones to nitroolefins and other Michael acceptors. psu.edu The mechanism is believed to proceed through the formation of a chiral enamine intermediate, similar to the aldol and Mannich reactions. libretexts.org

The use of chiral diamines derived from proline has been shown to significantly improve the enantiomeric excess in the Michael addition of ketones to acceptors like nitrostyrene (B7858105) and alkylidene malonates. libretexts.org While there are no specific examples in the provided search results for (4S)-1-Boc-4-methylthiol-L-proline in asymmetric 1,4-additions, the principles of enamine catalysis suggest it could be a viable catalyst, with the 4-substituent potentially influencing the stereochemical outcome.

The hetero-Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered heterocyclic rings. While proline and its derivatives are workhorses in many organocatalytic reactions, their application in hetero-Diels-Alder cycloadditions is not well-documented in the provided search results. The typical catalytic cycle for proline involving enamine or iminium ion formation does not directly lend itself to the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction. Therefore, the role of (4S)-1-Boc-4-methylthiol-L-proline in this type of transformation remains an area for future investigation.

Development of Novel Chiral Catalysts from (4S)-1-Boc-4-methylthiol-L-proline Scaffolds

The development of novel chiral catalysts often involves the modification of known successful scaffolds like proline to enhance their catalytic properties or to adapt them for new types of reactions. researchgate.netorganic-chemistry.org The synthesis of derivatives from the proline core allows for the fine-tuning of steric and electronic properties, which can lead to improved yields, enantioselectivities, and broader substrate scope. organic-chemistry.org

(4S)-1-Boc-4-methylthiol-L-proline serves as a versatile starting material for the synthesis of new catalysts. The Boc protecting group can be readily removed to free the secondary amine for catalytic activity or for further functionalization. The carboxylic acid can be modified into amides, esters, or other functional groups. The methylthiol group at the 4-position is a key feature that can be retained to influence the catalytic environment or potentially be oxidized to sulfoxide (B87167) or sulfone groups, which would introduce new stereogenic centers and different electronic properties.

For example, the synthesis of prolinamide and prolinethioamide derivatives has been shown to yield highly efficient catalysts for the asymmetric aldol reaction. researchgate.net These modifications demonstrate that even simple changes to the proline structure can lead to significant improvements in catalytic performance. The development of catalysts from the (4S)-1-Boc-4-methylthiol-L-proline scaffold could lead to new catalysts with unique properties, although specific examples of such catalysts are not detailed in the provided search results.

Role of 4s 1 Boc 4 Methylthiol L Proline in Peptidomimetics and Ligand Design

Design Principles for Conformationally Constrained Peptidomimetics

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, often hinges on the principle of conformational constraint. nih.gov By restricting the flexibility of a peptide, researchers can lock it into a bioactive conformation, thereby enhancing its binding affinity and stability. nih.gov This approach aims to reduce the entropic penalty associated with the binding of a flexible ligand to its receptor. nih.gov

Proline and its Derivatives as Conformational Spacers and Inducers of Secondary Structure

Proline's unique cyclic structure, with its side chain covalently bonded to the backbone nitrogen, significantly restricts the conformational freedom of the peptide chain. russelllab.orgnih.gov This inherent rigidity makes proline a natural "helix-breaker" and a frequent component of tight turns in protein structures. russelllab.orgresearchgate.net The pyrrolidine (B122466) ring limits the possible values of the phi (φ) dihedral angle, influencing the local secondary structure. quora.com Proline and its derivatives can induce specific secondary structures like the polyproline II (PPII) helix, which is crucial for many protein-protein interactions. nih.govunmc.edu The cis-trans isomerization of the peptide bond preceding a proline residue is a key factor in protein folding and function, and the introduction of proline analogs can modulate this equilibrium. sigmaaldrich.com

Influence of Pyrrolidine Ring Substituents on Peptide Conformation and Rigidity

Substituting the pyrrolidine ring of proline at various positions, particularly at the C4 position, offers a powerful strategy to further control peptide conformation. capes.gov.brnih.gov The nature and stereochemistry of the substituent can introduce steric and stereoelectronic effects that bias the ring pucker (endo vs. exo) and the cis/trans isomerism of the preceding peptide bond. nih.gov For instance, electron-withdrawing groups can influence the pucker and torsional angles of the ring. The introduction of different functional groups allows for the exploration of new chemical space and the optimization of interactions with biological targets. sigmaaldrich.com

The methylthiol group in (4S)-1-Boc-4-methylthiol-L-proline, for example, can participate in various non-covalent interactions and its size and polarity will influence the local conformation of the peptide backbone. The "S" configuration at the C4 position will dictate a specific spatial arrangement of this group, further defining the conformational landscape of the peptide into which it is incorporated. The synthesis of peptides containing such 4-substituted prolines can be achieved through methods like "proline editing," which allows for the postsynthetic modification of a hydroxyproline (B1673980) residue within a peptide sequence. nih.gov

Integration of (4S)-1-Boc-4-methylthiol-L-proline and Analogues into Bioactive Peptide Sequences

The incorporation of (4S)-1-Boc-4-methylthiol-L-proline and similar analogs into known bioactive peptide sequences is a key strategy in drug discovery. This approach allows for the systematic probing of structure-activity relationships and the optimization of therapeutic potential. For instance, analogs of lincomycin (B1675468), an antibacterial drug, have been synthesized incorporating modified proline structures. chemrxiv.orgresearchgate.net

The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of (4S)-1-Boc-4-methylthiol-L-proline makes it suitable for use in solid-phase peptide synthesis (SPPS), the standard method for assembling peptides. sigmaaldrich.com This allows for its seamless integration at specific positions within a peptide chain.

Structure-Activity Relationship (SAR) Studies in Ligand Discovery

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. nih.gov By systematically modifying a lead compound and evaluating the resulting changes in activity, researchers can identify the key chemical features responsible for its therapeutic effects. nih.gov

The use of (4S)-1-Boc-4-methylthiol-L-proline and other proline analogs in SAR studies allows for a detailed exploration of the conformational requirements for binding to a specific biological target. For example, replacing a natural proline with (4S)-1-Boc-4-methylthiol-L-proline can reveal the importance of the C4-substituent and its stereochemistry for activity. These studies can lead to the development of more potent and selective ligands.

Computational and Molecular Modeling Approaches in Peptidomimetic Design

Computational and molecular modeling have become indispensable tools in the design of peptidomimetics. nih.govnih.gov These methods allow researchers to visualize and analyze the three-dimensional structures of peptides and their interactions with target proteins. youtube.com Molecular docking simulations can predict the binding mode of a ligand, while molecular dynamics simulations can provide insights into the conformational flexibility of both the ligand and the receptor. nih.govmdpi.com

In the context of (4S)-1-Boc-4-methylthiol-L-proline, computational modeling can be used to:

Predict the conformational preferences of peptides containing this analog.

Simulate the binding of these peptidomimetics to their biological targets.

Guide the design of new analogs with improved binding affinities and specificities.

By combining computational approaches with experimental synthesis and biological evaluation, researchers can accelerate the discovery and development of novel peptidomimetic drugs.

Contribution of 4s 1 Boc 4 Methylthiol L Proline to Natural Product Synthesis and Analogues

Scaffolds for Complex Natural Product Total Synthesis (e.g., Nazumazoles)

The synthesis of complex natural products often relies on the use of chiral building blocks that can be elaborated into larger, more intricate structures. Proline and its derivatives are particularly useful in this regard due to their rigid, cyclic nature, which can impart specific conformations to a molecule.

While a direct total synthesis of Nazumazoles utilizing (4S)-1-Boc-4-methylthiol-L-proline has not been explicitly detailed in publicly available literature, the structural characteristics of this proline derivative make it a highly plausible and strategic scaffold for such complex marine natural products. The Nazumazoles are a class of cyclic pentapeptides isolated from the marine sponge Theonella swinhoei. nih.gov These peptides are notable for being dimerized through a disulfide bond and exhibiting cytotoxicity. nih.gov

The synthesis of peptide-based natural products, especially those of marine origin which often feature unusual amino acids, frequently employs modified proline residues. nih.govnih.gov The incorporation of (4S)-1-Boc-4-methylthiol-L-proline could serve multiple purposes in a synthetic strategy towards Nazumazole analogues. The Boc (tert-butyloxycarbonyl) group provides a standard, acid-labile protecting group for the nitrogen atom, essential during peptide coupling reactions. The methylthiol group at the 4-position offers a handle for further functionalization or could itself be a key feature for biological activity. Given that Nazumazoles are disulfide-linked dimers, a precursor containing a thiol or a protected thiol group is conceptually advantageous. The methylthiol group could potentially be converted to a free thiol to facilitate the formation of the characteristic disulfide bridge of the Nazumazoles.

Precursors for Bioactive Natural Product Derivatives (e.g., Lincomycin (B1675468), Pyrrolobenzodiazepines)

(4S)-1-Boc-4-methylthiol-L-proline and related 4-substituted proline derivatives are recognized as crucial precursors in the synthesis and biosynthesis of several classes of bioactive natural products, most notably the antibiotic lincomycin and the antitumor agents, pyrrolobenzodiazepines (PBDs). nih.gov

Lincomycin, a lincosamide antibiotic, contains a 4-propyl-L-proline moiety. nih.govnih.gov The biosynthesis of this unit starts from L-tyrosine and proceeds through a series of enzymatic steps to yield the 4-alkyl-L-proline derivative. nih.govfrontiersin.org Synthetic and semi-synthetic approaches to create novel lincomycin analogues with improved properties often involve the modification of this proline unit. nih.govfrontiersin.org A key strategy in this area is mutasynthesis, where a mutant strain of the producing organism, such as Streptomyces lincolnensis, which is blocked in the biosynthesis of the natural proline precursor, is fed with synthetic proline analogues. nih.govfrontiersin.org These analogues are then incorporated into the final natural product structure. A compound like (4S)-1-Boc-4-methylthiol-L-proline, after deprotection, could be explored as a substrate in such mutasynthetic systems to generate novel lincomycin derivatives where the propyl group is replaced by a methylthiol group, potentially altering the antibiotic's spectrum of activity or its resistance profile.

Pyrrolobenzodiazepines are a class of sequence-selective DNA-alkylating agents with significant antitumor properties. nih.govnih.gov The core structure of many PBDs is derived from a proline unit. The development of new PBD analogues is an active area of research, with a focus on enhancing their DNA-binding affinity and cytotoxicity towards cancer cells. kcl.ac.uk The synthesis of PBDs often involves the construction of the tricyclic system from a suitably functionalized proline derivative. nih.gov The use of a precursor like (4S)-1-Boc-4-methylthiol-L-proline would allow for the introduction of a sulfur-containing group at a specific position on the PBD scaffold, which could influence its interaction with DNA or other biological targets.

| Compound/Class | Role of Proline Derivative | Research Finding |

| Lincomycin | Precursor | The natural product contains a 4-propyl-L-proline unit. Mutasynthesis with proline analogues can produce novel derivatives. nih.govfrontiersin.org |

| Pyrrolobenzodiazepines (PBDs) | Precursor | The tricyclic core is often constructed from a proline building block. nih.govnih.gov |

Strategies for Modifying Natural Product Scaffolds with Proline Derivatives

The modification of existing natural product scaffolds is a powerful strategy for developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. Proline derivatives, including (4S)-1-Boc-4-methylthiol-L-proline, are central to several innovative techniques for natural product diversification.

One such advanced strategy is known as proline editing . nih.govacs.orgnih.govumn.edu This method involves the incorporation of 4-hydroxy-L-proline into a peptide sequence using standard solid-phase peptide synthesis. The hydroxyl group then serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities at the 4-position of the proline ring. nih.govnih.gov These modifications can include the introduction of thiols or thioethers, thereby providing a route to incorporate structures analogous to (4S)-4-methylthiol-L-proline directly into a peptide chain. This technique offers a streamlined approach to generate libraries of peptide-based natural product analogues with systematic variations at the proline residue.

Another key approach is late-stage functionalization , which focuses on the selective modification of C-H bonds in a complex molecule, such as an alkaloid or a peptide, at a late stage of the synthesis. nih.govnih.gov This avoids the need for a lengthy de novo synthesis of each analogue. While direct late-stage functionalization with a methylthiol group is challenging, methods for the azidation of proline-containing peptides have been developed, which can then be used to introduce other functionalities. nih.gov

These strategies underscore the immense potential of using protected and functionalized proline derivatives to create novel bioactive compounds. The ability to introduce a methylthiol group, as in (4S)-1-Boc-4-methylthiol-L-proline, can influence the conformation and biological activity of the parent natural product, leading to the discovery of new therapeutic leads.

| Strategy | Description | Application with Proline Derivatives |

| Proline Editing | Incorporation of hydroxyproline (B1673980) into a peptide followed by chemical modification of the hydroxyl group. nih.govnih.gov | Allows for the synthesis of peptides containing a wide array of 4-substituted proline residues, including thioethers. nih.gov |

| Mutasynthesis | Feeding synthetic precursors to a mutant organism blocked in a specific biosynthetic pathway. nih.govfrontiersin.org | Enables the incorporation of unnatural proline analogues into natural products like lincomycin. nih.gov |

| Late-Stage Functionalization | Selective modification of C-H bonds in a complex molecule in the final steps of a synthesis. nih.govnih.gov | Can be used to introduce new functional groups, such as azides, onto proline residues in peptides, which can be further derivatized. nih.gov |

Advanced Derivatization and Functionalization Strategies for 4s 1 Boc 4 Methylthiol L Proline

Regioselective and Stereoselective Functionalization of the Pyrrolidine (B122466) Ring

The functionalization of the pyrrolidine ring of proline derivatives requires precise control over regioselectivity and stereoselectivity to yield desired isomers. Nature and chemists have utilized proline and its derivatives to influence processes ranging from asymmetric catalysis to the structural integrity of skin. ethz.ch While modifying natural proline allows for products with high optical purity, introducing pharmacophores into various positions of the pyrrolidine ring can be challenging. mdpi.com

A prevalent strategy for creating diverse 4-substituted prolines involves using (2S,4R)-4-hydroxyproline (Hyp) as a starting material. ethz.ch In a comprehensive approach termed "proline editing," peptides are first synthesized to include Fmoc-Hydroxyproline. The hydroxyl group is then stereospecifically converted into a wide array of functionalities. This method has been used to generate over 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry through reactions like Mitsunobu, oxidation, and reduction. nih.gov

More advanced techniques involve the direct C-H functionalization of N-Boc protected cyclic amines. For instance, enantioselective lithiation of N-Boc-pyrrolidine using a chiral base like (–)-sparteine, followed by a one-pot Li-Zn transmetallation and Negishi cross-coupling, can furnish C2-arylated products with high enantioselectivity. nih.govresearchgate.net While this has been demonstrated for the C2 position, similar principles of directed metalation and cross-coupling offer potential pathways for functionalizing other positions on the pyrrolidine ring, provided appropriate directing groups and reaction conditions are employed. nih.gov

Table 1: Comparison of Functionalization Strategies for the Proline Ring

| Strategy | Description | Key Features | Starting Material Example |

|---|---|---|---|

| Proline Editing | Post-synthetic modification of a hydroxyproline (B1673980) residue within a peptide sequence. nih.gov | High diversity of functional groups; Stereospecific conversion (4R to 4S). nih.gov | (2S,4R)-4-hydroxyproline |

| Direct C-H Functionalization | Enantioselective lithiation followed by cross-coupling reactions. nih.govresearchgate.net | Access to positions not easily functionalized; High enantioselectivity. nih.govresearchgate.net | N-Boc-pyrrolidine |

| Cycloaddition Reactions | Reaction of an exo-methyleneprolinate with a dipolarophile. nih.gov | Creates complex spirocyclic structures. nih.gov | exo-methyleneprolinate |

Synthesis of Halogenated and Other Heteroatom-Substituted Proline Derivatives

The introduction of halogens and other heteroatoms at the C4 position of the proline ring can significantly alter the molecule's steric and electronic properties. This is valuable for creating probes for NMR spectroscopy, modulating peptide conformation, or enhancing binding interactions. nih.govnih.gov

Starting from (2S,4R)-4-hydroxyproline, a variety of derivatives with heteroatoms at C4, such as fluorine, chlorine, azide (B81097) (N₃), and amino (NH₂) groups, have been synthesized. ethz.ch The "proline editing" methodology further expands this toolbox, enabling the incorporation of electron-withdrawing groups like fluoro and nitrobenzoate, which can induce significant stereoelectronic effects on peptide conformation. nih.gov This technique also allows for the introduction of specific isotopic labels or NMR-active nuclei, such as ¹⁹F or ⁷⁷Se (in the form of a selenophenyl ether), to facilitate detailed structural studies. nih.gov

The synthesis of (4S)-1-Boc-4-amino-D-proline is another example of a heteroatom-substituted derivative used in compound synthesis. medchemexpress.com These strategies highlight the accessibility of a diverse range of C4-heteroatom substituted prolines, which are crucial for developing peptidomimetics and therapeutic agents.

Table 2: Examples of C4-Heteroatom Substituted Proline Derivatives

| Substituent | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| Fluorine (F) | Stereospecific conversion from Hyp | Induce stereoelectronic effects, ¹⁹F NMR probe | nih.gov |

| Chlorine (Cl) | Functionalization of Hyp | Altering electronic properties | ethz.ch |

| Azide (N₃) | Functionalization of Hyp | Bioorthogonal conjugation (Click Chemistry) | ethz.chnih.gov |

| Amino (NH₂) | Functionalization of Hyp | Introduction of a basic moiety, further derivatization | ethz.chmedchemexpress.com |

| Selenophenyl ether (SePh) | Mitsunobu reaction on Hyp | ⁷⁷Se NMR probe, tunable properties via oxidation | nih.gov |

Exploration of Thioether Modification and Oxidation States

The thioether group in (4S)-1-Boc-4-methylthiol-L-proline is not merely a static substituent but a functional handle that can be chemically modified, most notably through oxidation. The sulfur atom can exist in different oxidation states—thioether, sulfoxide (B87167), and sulfone—each imparting distinct physicochemical properties such as polarity and hydrogen bonding capacity. nih.gov

Research has shown that the thiophenyl ethers on proline residues can be selectively oxidized to either sulfoxide or sulfone derivatives. nih.gov The oxidation of the thioether in a 4S-substituted proline to a sulfoxide can proceed with high diastereoselectivity, presumably due to steric constraints imposed by the pyrrolidine ring. nih.gov In contrast, the oxidation of the corresponding 4R diastereomer often results in a mixture of sulfoxide diastereomers. nih.gov

These modifications are significant as they can tune the conformational preferences of the proline ring and modulate interactions with biological targets. nih.gov For example, thioether-containing macrocycles have been explored as inhibitors of protein-protein interactions (PPIs), where the oxidation state of the sulfur bridge can affect the macrocycle's structure, stability, and binding affinity. nih.gov The ability to switch between thioether, sulfoxide, and sulfone states allows for a subtle yet powerful method to control the molecular properties of peptides and peptidomimetics. nih.gov

Table 3: Oxidation States of the Proline Thioether

| Oxidation State | Reagent Example | Key Properties |

|---|---|---|

| Thioether (-S-) | (Starting state) | Relatively non-polar, flexible |

| Sulfoxide (-SO-) | m-CPBA (1 equiv.) | Increased polarity, chiral center at sulfur, H-bond acceptor |

| Sulfone (-SO₂-) | m-CPBA (>2 equiv.) | High polarity, strong H-bond acceptor, conformationally influential |

Side Chain Elaboration and Diversification

Beyond simple heteroatom substitution, the C4 position of proline can be elaborated with more complex side chains to introduce diverse functionalities or to mimic other amino acids. A powerful method for this is the Suzuki cross-coupling reaction. ethz.chthieme.de This strategy has been used to synthesize 4-(arylmethyl)prolines by coupling an organoborane-proline derivative with various aryl halides. ethz.chthieme.de This route provides access to proline derivatives bearing a wide range of aryl moieties, which can be valuable for studying molecular recognition, particularly with nucleic acids like RNA. ethz.ch

The synthesis starts from a Boc/tBu-protected 4-methyleneproline (B1208900), which is subjected to hydroboration to create the organoborane intermediate. ethz.ch Although the hydroboration step can result in a mixture of diastereomers, they are often separable, allowing access to stereochemically pure building blocks suitable for solid-phase peptide synthesis. ethz.ch

Other diversification strategies include the conversion of the C4 position into a ketone, which can then serve as a handle for reactions like reductive amination or oxime ligation. nih.gov Furthermore, the introduction of terminal alkenes or alkynes provides handles for bioorthogonal reactions, such as azide-alkyne cycloadditions, tetrazine ligations, and cross-metathesis, dramatically expanding the chemical space accessible from a single proline scaffold. nih.gov This versatility makes 4-substituted prolines powerful tools for constructing complex peptides, probes, and drug candidates.

Theoretical and Mechanistic Investigations of 4s 1 Boc 4 Methylthiol L Proline Transformations

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of (4S)-1-Boc-4-methylthiol-L-proline typically originates from the readily available and comparatively inexpensive starting material, (2S,4R)-4-hydroxy-L-proline. The synthetic strategy involves a series of well-established transformations, each with a distinct and understood reaction mechanism. A representative synthetic pathway can be extrapolated from the synthesis of the analogous compound, (2S, 4S)-4-phenylthio-L-proline hydrochloride. google.com

The initial step involves the protection of the secondary amine of the proline ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial for preventing unwanted side reactions at the nitrogen atom in subsequent steps. The reaction proceeds via the nucleophilic attack of the nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (B1257347) (Boc anhydride), typically in the presence of a mild base. google.com

The key transformation is the introduction of the methylthiol group at the C4 position, which proceeds via a nucleophilic substitution reaction. The hydroxyl group of the Boc-protected hydroxyproline (B1673980) is not a good leaving group. Therefore, it must first be converted into a more reactive species. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. This transforms the hydroxyl group into a good leaving group, facilitating its displacement by a nucleophile.

The subsequent nucleophilic substitution reaction with a methylthiolate source, such as sodium thiomethoxide (NaSMe), proceeds via an SN2 mechanism. libretexts.org This mechanism is characterized by a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The attack of the methylthiolate nucleophile occurs from the backside of the carbon-leaving group bond, resulting in an inversion of stereochemistry at the C4 position. libretexts.org This stereochemical inversion is a hallmark of the SN2 reaction and is crucial for obtaining the desired (4S) stereochemistry from the (4R)-hydroxyproline precursor.

Boc Protection: The secondary amine of (2S,4R)-4-hydroxy-L-proline is protected with a Boc group.

Activation of the Hydroxyl Group: The hydroxyl group at C4 is converted into a good leaving group, for example, by sulfonylation.

Nucleophilic Substitution: The activated hydroxyl group is displaced by a methylthiolate nucleophile via an SN2 reaction, leading to the formation of (4S)-1-Boc-4-methylthiol-L-proline with inversion of configuration.

A similar reaction is the Mitsunobu reaction, which allows for the direct conversion of the hydroxyl group to the thioether with inversion of stereochemistry. In this case, the alcohol is activated in situ by triphenylphosphine (B44618) and an azodicarboxylate, followed by nucleophilic attack by methylthiol.

| Step | Reactants | Reagents | Product | Mechanism |

| 1 | (2S,4R)-4-Hydroxy-L-proline | Di-tert-butyl dicarbonate, Base | (2S,4R)-1-Boc-4-hydroxy-L-proline | Nucleophilic Acyl Substitution |

| 2 | (2S,4R)-1-Boc-4-hydroxy-L-proline | TsCl, Pyridine | (2S,4R)-1-Boc-4-tosyloxy-L-proline | Nucleophilic Acyl Substitution |

| 3 | (2S,4R)-1-Boc-4-tosyloxy-L-proline | NaSMe | (4S)-1-Boc-4-methylthiol-L-proline | SN2 |

Stereochemical Preference and Transition State Analysis

The stereochemical outcome of the synthesis of (4S)-1-Boc-4-methylthiol-L-proline is a direct consequence of the SN2 reaction mechanism at the C4 position of the proline ring. The preference for the formation of the (4S) isomer from the (4R)-hydroxyproline precursor is a classic example of stereospecificity in organic synthesis.

The transition state of the SN2 reaction involves a pentacoordinate carbon atom, where the incoming nucleophile and the departing leaving group are positioned 180° apart. This arrangement minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the electrophilic carbon's LUMO. libretexts.org The backside attack of the methylthiolate nucleophile on the C4 carbon of the activated hydroxyproline derivative forces the inversion of the stereocenter.

The rigidity of the pyrrolidine (B122466) ring of proline plays a significant role in the stereochemical control of this reaction. The five-membered ring structure limits the conformational freedom of the molecule, which can influence the accessibility of the electrophilic center to the incoming nucleophile. However, for a substitution at the C4 position, the ring does not impose significant steric hindrance to the backside attack, allowing the SN2 reaction to proceed efficiently with the expected inversion of stereochemistry.

The "proline editing" strategy further highlights the robustness of this stereochemical control. In this approach, a peptide containing a (4R)-hydroxyproline residue can be chemically modified on the solid phase. The hydroxyl group is first converted to a sulfonate leaving group, followed by an SN2 reaction with a nucleophile. This reliably produces the corresponding 4S-substituted proline residue within the peptide sequence. nih.gov This demonstrates that the stereochemical preference is not only high in small molecule synthesis but also in the more complex environment of a peptide chain.

| Precursor Stereochemistry | Reaction Type | Nucleophile | Product Stereochemistry | Key Feature |

| (4R)-hydroxyproline | SN2 | Thiolate | (4S)-thioproline | Inversion of configuration |

| (4R)-hydroxyproline | Mitsunobu | Thiol | (4S)-thioproline | Inversion of configuration |

Computational Chemistry in Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reactivity and selectivity of organic reactions. While specific computational studies on the methylthiolation of Boc-hydroxyproline are not widely reported, the principles of computational analysis can be applied to understand the key factors governing this transformation.

Computational models can be used to calculate the energies of reactants, transition states, and products, providing a quantitative picture of the reaction energy profile. For the SN2 reaction involved in the synthesis of (4S)-1-Boc-4-methylthiol-L-proline, DFT calculations could be employed to:

Analyze the Transition State Geometry: The geometry of the pentacoordinate transition state can be optimized to confirm the backside attack of the nucleophile and the Walden inversion. The bond lengths of the forming C-S bond and the breaking C-O (or C-leaving group) bond in the transition state can provide insights into the concerted nature of the reaction.

Determine Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy for the SN2 reaction can be determined. This can help in predicting the reaction rate and understanding the influence of different leaving groups or nucleophiles on the reaction kinetics.

Investigate Stereoselectivity: The energy difference between the transition states leading to the (4S) and (4R) products can be calculated. A significantly lower activation energy for the transition state leading to the (4S) product via backside attack would provide a quantitative explanation for the observed high stereoselectivity.

Furthermore, computational studies can help in understanding the role of the Boc protecting group and the solvent in the reaction. The calculations can model the steric and electronic effects of the Boc group on the reactivity of the proline ring and can also incorporate solvent effects to provide a more realistic model of the reaction conditions.

| Computational Method | Application | Predicted Outcome |

| DFT | Transition State Geometry Optimization | Confirmation of pentacoordinate geometry with backside attack |

| DFT | Activation Energy Calculation | Quantitative prediction of reaction rate and leaving group effects |

| DFT | Stereoselectivity Analysis | Lower activation energy for the transition state leading to the (4S) isomer |

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The advancement of research and applications involving (4S)-1-Boc-4-methylthiol-L-proline is contingent upon the availability of efficient and sustainable methods for its synthesis. Current synthetic strategies for related functionalized prolines often commence from readily available precursors like 4-hydroxy-L-proline. mdpi.comresearchgate.netchemrxiv.org For instance, a patented method for a similar compound, (2S, 4S)-4-phenylthio-L-proline hydrochloride, involves a multi-step process starting from L-hydroxyproline, which is first esterified and then protected with a Boc group before the introduction of the thio-group. google.com

Future research will likely focus on improving these routes by:

Employing greener solvents and reagents: Replacing hazardous chemicals with more environmentally benign alternatives.

Developing catalytic methods: Introducing catalytic steps to replace stoichiometric reagents, thereby improving atom economy and reducing costs. For example, enantioselective and catalytic approaches are being developed for other 4-substituted proline scaffolds, which could be adapted. nih.gov

Exploring alternative starting materials: Investigating other precursors that might offer a more direct pathway to the target molecule.

A key challenge is the stereospecific installation of the methylthiol group at the C-4 position. nih.gov Research into novel stereoselective reactions will be crucial for producing the desired (4S) isomer with high purity, avoiding costly and complex purification steps.

Exploration of Novel Catalytic Systems Utilizing (4S)-1-Boc-4-methylthiol-L-proline Scaffolds

L-proline and its derivatives are renowned as powerful organocatalysts in a wide array of asymmetric chemical transformations, including aldol (B89426) and Mannich reactions. mdpi.comchemrxiv.org The unique constrained structure of the proline ring is key to its catalytic efficacy. The modification of the proline scaffold offers a powerful strategy to fine-tune catalytic activity and selectivity.

The (4S)-1-Boc-4-methylthiol-L-proline scaffold presents an intriguing platform for developing new catalysts. The methylthiol group could play several roles:

Electronic Modulation: The sulfur atom can influence the electronic properties of the proline ring, potentially altering the reactivity and selectivity of the catalytic cycle.

Secondary Coordination Site: The thiol group could act as a secondary binding site for substrates or reagents, leading to novel catalytic activities. This is seen in systems where additives form supramolecular complexes with L-proline to enhance catalytic efficiency. rsc.org

Metal Ligation: The sulfur atom is an excellent ligand for various transition metals. This opens the door to designing novel hybrid catalysts that combine the principles of organocatalysis and metal catalysis, such as the use of Zn[(L)proline] for the synthesis of quinoxaline (B1680401) derivatives. researchgate.net

Future investigations will likely involve synthesizing derivatives of (4S)-1-Boc-4-methylthiol-L-proline where the Boc group is replaced with other functionalities, and then screening these new compounds in a variety of known proline-catalyzed reactions to identify systems with superior performance.

Expanding the Scope of Bioactive Peptidomimetics and Ligands

Functionalized proline derivatives are critical components in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties such as stability and oral bioavailability. researchgate.net The rigid pyrrolidine (B122466) ring of proline introduces conformational constraints into peptide chains, which is crucial for biological activity. nih.gov

The (4S)-1-Boc-4-methylthiol-L-proline scaffold is a promising candidate for creating novel bioactive agents. The methylthiol group can engage in specific interactions with biological targets or serve as a handle for further chemical modification. Research in this area is expanding on the success of other functionalized prolines:

Integrin Targeting: 4-aminoproline scaffolds have been successfully incorporated into cyclic peptidomimetics that target integrins, a class of cell adhesion receptors involved in inflammation and cancer. mdpi.comresearchgate.net The methylthiol group could be used to develop new ligands with altered selectivity or affinity for different integrin subtypes.

Enzyme Inhibition: Proline-derived peptidomimetics have been developed as inhibitors of enzymes like human matrix metalloproteinase 9 (MMP-9) and carbonic anhydrase II, which are implicated in cancer. nih.gov The specific stereochemistry and functionality of (4S)-1-Boc-4-methylthiol-L-proline could be exploited to design highly potent and selective inhibitors for these or other enzyme targets.

The table below summarizes findings for related proline-based peptidomimetics, highlighting the potential for developing new compounds from the (4S)-1-Boc-4-methylthiol-L-proline scaffold.

| Proline Scaffold | Target | Application/Finding |

| d-proline derivatives | MMP-9 and Carbonic Anhydrase II | Dual inhibitors developed as potential multi-targeting agents for cancer. nih.gov |

| cis-4-amino-L-proline (Amp) | αVβ3, αVβ5, and/or αVβ6 integrins | Led to the development of novel classes of RGD-based cyclopeptide ligands. mdpi.com |

| 4-aminoproline (Amp) | α4β1 integrin | A cyclic peptidomimetic, c[Amp(MPUPA)Val-Asp-Leu], showed promising submicromolar agonist activity in cell adhesion assays. mdpi.comresearchgate.net |

Applications in Materials Science and Polymer Chemistry

While the primary focus for proline derivatives has been in the biomedical and pharmaceutical arenas, their unique properties also suggest potential applications in materials science and polymer chemistry. researchgate.net The chirality and rigidity of the proline ring can be used to impart specific properties to polymers and other materials.

Future research could explore the use of (4S)-1-Boc-4-methylthiol-L-proline in:

Chiral Polymers: Incorporation of this chiral monomer into polymer chains could lead to materials with unique optical properties or the ability to perform enantioselective separations.

Functional Surfaces: The thiol group can be used to anchor these molecules onto gold or other metallic surfaces, creating well-defined, chiral surface modifications for applications in sensing or catalysis.

Self-Assembling Materials: Peptidomimetics containing this scaffold could be designed to self-assemble into ordered nanostructures like nanotubes or hydrogels, driven by specific intermolecular interactions.

Advanced Materials Synthesis: Proline-based catalysts are used to synthesize complex molecules like quinoxalines, which themselves have applications as advanced materials in devices like perovskite solar cells. researchgate.net Developing more efficient catalysts from the (4S)-1-Boc-4-methylthiol-L-proline scaffold could facilitate the production of these high-value materials.

The exploration of (4S)-1-Boc-4-methylthiol-L-proline in materials science is still in its infancy, but the versatility of the proline scaffold suggests a promising future.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and enantiomeric purity of (4S)-1-Boc-4-methylthiol-L-proline?

- Methodological Answer :

- Use tert-butoxycarbonyl (Boc) protection to stabilize the proline backbone during synthesis, as seen in analogous Boc-protected proline derivatives .

- Employ chiral HPLC or polarimetry to monitor enantiomeric purity, ensuring stereochemical fidelity during thiolation and Boc-deprotection steps .

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization, referencing protocols for structurally similar 4-substituted prolines .

Q. How can researchers validate the structural integrity of (4S)-1-Boc-4-methylthiol-L-proline post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Compare - and -NMR chemical shifts with literature data for Boc-protected proline derivatives, focusing on the methylthiol group’s deshielding effects .